molecular formula C7H12O2 B2946594 (3S,4R)-4-prop-2-enyloxolan-3-ol CAS No. 120871-64-9

(3S,4R)-4-prop-2-enyloxolan-3-ol

Cat. No. B2946594
CAS RN: 120871-64-9
M. Wt: 128.171
InChI Key: DVVPXYBQHQSSCX-RNFRBKRXSA-N
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Description

(3S,4R)-4-prop-2-enyloxolan-3-ol is a chemical compound that belongs to the family of oxolanes. It is also known as (S,R)-4-(2-propenyl)oxolane-3-ol, and has a molecular formula of C7H12O2. This compound is of great interest to researchers due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of (3S,4R)-4-prop-2-enyloxolan-3-ol is not yet fully understood. However, it is believed that the compound works by inhibiting the growth and replication of bacterial cells, and by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
(3S,4R)-4-prop-2-enyloxolan-3-ol has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial growth and replication. It has also been found to induce apoptosis in cancer cells, which leads to their death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3S,4R)-4-prop-2-enyloxolan-3-ol in lab experiments is its antimicrobial and antitumor activity. This makes it a useful tool for investigating the mechanisms of bacterial growth and replication, as well as the development and progression of cancer. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions that could be explored in the study of (3S,4R)-4-prop-2-enyloxolan-3-ol. One area of interest is the development of new synthetic methods for producing this compound, which could lead to more efficient and cost-effective production. Another area of research could focus on the identification of new applications for this compound, such as its potential use in the treatment of other diseases. Finally, further studies could be conducted to investigate the mechanism of action of (3S,4R)-4-prop-2-enyloxolan-3-ol, which could lead to the development of new drugs with improved efficacy and safety.

Synthesis Methods

The synthesis of (3S,4R)-4-prop-2-enyloxolan-3-ol can be achieved through several methods. One of the most commonly used methods is the reduction of 4-(2-propenyl)oxolane-3-one using sodium borohydride in the presence of a catalyst such as nickel or palladium. Another method involves the reduction of 4-(2-propenyl)oxolane-3-one using lithium aluminum hydride.

Scientific Research Applications

(3S,4R)-4-prop-2-enyloxolan-3-ol has been the subject of several scientific studies due to its potential applications in the field of medicinal chemistry. Research has shown that this compound has antimicrobial properties, and has been found to be effective against a range of bacterial strains. It has also been shown to have antitumor activity, and has been investigated as a potential treatment for cancer.

properties

IUPAC Name

(3S,4R)-4-prop-2-enyloxolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-3-6-4-9-5-7(6)8/h2,6-8H,1,3-5H2/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVPXYBQHQSSCX-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1COCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@@H]1COC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-4-prop-2-enyloxolan-3-ol

CAS RN

120871-64-9
Record name rac-(3R,4S)-4-(prop-2-en-1-yl)oxolan-3-ol
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